Methyl 3-(benzoyloxy)-5-bromo-2-methoxybenzoate
Description
Methyl 3-(benzoyloxy)-5-bromo-2-methoxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoyloxy group, a bromine atom, and a methoxy group attached to a benzoate core
Properties
IUPAC Name |
methyl 3-benzoyloxy-5-bromo-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO5/c1-20-14-12(16(19)21-2)8-11(17)9-13(14)22-15(18)10-6-4-3-5-7-10/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKIJFPFZOUBDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1OC(=O)C2=CC=CC=C2)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855785 | |
| Record name | Methyl 3-(benzoyloxy)-5-bromo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107189-09-3 | |
| Record name | Methyl 3-(benzoyloxy)-5-bromo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzoyloxy)-5-bromo-2-methoxybenzoate typically involves the esterification of 3-(benzoyloxy)-5-bromo-2-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
3-(benzoyloxy)-5-bromo-2-methoxybenzoic acid+methanolacid catalystMethyl 3-(benzoyloxy)-5-bromo-2-methoxybenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in Methyl 3-(benzoyloxy)-5-bromo-2-methoxybenzoate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products:
Substitution: Formation of 3-(benzoyloxy)-5-substituted-2-methoxybenzoates.
Oxidation: Formation of 3-(benzoyloxy)-5-bromo-2-methoxybenzoic acid.
Reduction: Formation of 3-(benzoyloxy)-5-bromo-2-methoxybenzyl alcohol.
Scientific Research Applications
Methyl 3-(benzoyloxy)-5-bromo-2-methoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(benzoyloxy)-5-bromo-2-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the benzoyloxy and bromine groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Methyl 3-(benzoyloxy)-2-methoxybenzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Methyl 3-(benzoyloxy)-5-chloro-2-methoxybenzoate: Contains a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
Methyl 3-(benzoyloxy)-5-fluoro-2-methoxybenzoate: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.
Uniqueness: Methyl 3-(benzoyloxy)-5-bromo-2-methoxybenzoate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence its biological activity. The combination of benzoyloxy, bromine, and methoxy groups provides a distinct chemical profile that can be exploited in various research applications.
Biological Activity
Methyl 3-(benzoyloxy)-5-bromo-2-methoxybenzoate is an organic compound with notable potential in medicinal chemistry. Its structural characteristics suggest various biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effectiveness against cancer cells, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C16H15BrO4
- CAS Number : 107189-09-3
The compound features a methoxy group, a bromo substituent, and a benzoyloxy moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer cell proliferation and apoptosis. The compound's structure allows it to engage with various molecular targets, potentially leading to:
- Inhibition of Cell Proliferation : The compound may disrupt the cell cycle, particularly affecting the G2/M phase, which is critical for cell division.
- Induction of Apoptosis : Evidence suggests that treatment with this compound can lead to morphological changes indicative of apoptosis, such as nuclear condensation and fragmentation.
Biological Evaluation
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these evaluations:
| Cell Line | Concentration (µM) | LC50 (nM) | Effect |
|---|---|---|---|
| U87 (Glioblastoma) | 0.1 | 200 ± 60 | Significant G2/M arrest |
| BE (Neuroblastoma) | 1.0 | 18.9 | High sensitivity; apoptosis |
| SK (Neuroblastoma) | 0.5 | >300 | Moderate response |
Case Studies
- Anticancer Activity : A study reported that this compound exhibited significantly lower lethal concentrations (LC50) compared to other tested compounds in neuroblastoma and glioblastoma cell lines. The compound was particularly effective in inducing cell death at concentrations as low as 18.9 nM in BE cells, showcasing its potential as a therapeutic agent against resistant cancer types .
- Mechanistic Insights : Further investigations revealed that treatment with this compound led to an increase in phosphorylated histone H3, a marker for mitotic arrest, confirming its role in disrupting normal cell cycle progression . Additionally, morphological assessments indicated that treated cells exhibited giant cells with multiple nuclei, further supporting its apoptotic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
